molecular formula C8H10N2O2 B180692 6-(Ethylamino)pyridine-3-carboxylic acid CAS No. 177759-44-3

6-(Ethylamino)pyridine-3-carboxylic acid

Cat. No. B180692
CAS RN: 177759-44-3
M. Wt: 166.18 g/mol
InChI Key: SDLJJCXFXNLGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethylamino)pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 166.18 . It is also known as 6-(ethylamino)nicotinic acid . It is a powder at room temperature .

Scientific Research Applications

Environmental Science

Finally, in environmental science, 6-(Ethylamino)pyridine-3-carboxylic acid can be studied for its biodegradability and environmental impact. Understanding its breakdown products and pathways can inform the assessment of its ecological footprint.

Each application area leverages the unique chemical structure of 6-(Ethylamino)pyridine-3-carboxylic acid to explore innovative solutions across various fields of science. The compound’s adaptability underscores its significance in research and industrial applications .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-(ethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLJJCXFXNLGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Ethylamino)pyridine-3-carboxylic acid

Synthesis routes and methods

Procedure details

6-Chloronicotinic acid (100 g, 0.63 mol) was treated with ethylamine (70% in water, 500 ml). The reaction was sealed in an autoclave and heated to 170° C. for 6 hours. The reaction mixture was evaporated, partially neutralised with concentrated HCl and the pH adjusted to 5 with glacial acetic acid. The solid product was filtered off and dried in vacuo for 18 hours to give 6-(ethylamino)nicotinic acid (87.8 g, 84%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.